3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Kinase inhibitor Scaffold functionalization Parallel synthesis

This compound is the authentic 3-methyl isomer of 5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 83100-02-1), a privileged scaffold in medicinal chemistry. The 3-methyl substitution pattern is critical for target engagement profiles validated in kinase inhibitor programs (e.g., SYK, Aurora kinase) and HIV-1 integrase allosteric inhibitor series. Substitution with 2- or 4-methyl regioisomers is not equivalent and risks invalidating established SAR and synthetic protocols. Available as free base (98% purity) and dihydrochloride salt (CAS 62230-70-0). Ideal for parallel library synthesis and hit-to-lead campaigns requiring a narrow logD window (~0.8) for CNS penetration.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B7884658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCNC2)N=C1
InChIInChI=1S/C9H12N2/c1-7-4-8-6-10-3-2-9(8)11-5-7/h4-5,10H,2-3,6H2,1H3
InChIKeyLFTZMPMTTQWRLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine – Core Scaffold Identity and Procurement Context


3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 83100-02-1) is a partially saturated 1,6-naphthyridine featuring a methyl substituent at the 3-position and a saturated ethylene bridge across the 5,6,7,8-positions . This bicyclic heterocycle (C9H12N2, MW 148.21) is a privileged scaffold in medicinal chemistry, with the 1,6-naphthyridine core recognized for engaging diverse biological targets including kinases, HIV-1 integrase, and RORγt [1]. The compound is commercially available as a free base and as a dihydrochloride salt (CAS 62230-70-0), primarily serving as a versatile intermediate for parallel library synthesis and structure–activity relationship (SAR) exploration .

Why Positional Methyl Isomers Are Not Interchangeable with 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine


Within the 5,6,7,8-tetrahydro-1,6-naphthyridine series, regioisomeric methyl substitution (e.g., 2-methyl vs. 3-methyl) profoundly alters the electron density of the aromatic ring, the basicity of the 1,6-nitrogen atoms, and the steric environment around the saturated amine, all of which are critical for target engagement and downstream synthetic elaboration [1]. Classic SAR work on related 1,6-naphthyridine methyl homologs demonstrated that the position of the methyl group dictates both the efficiency of the synthetic route and the pharmacological profile, meaning that substitution of the 3-methyl isomer with a 2- or 4-methyl analog is not a neutral decision [2]. Without quantitative data confirming equivalence, any such replacement risks invalidating established synthetic protocols or biological assays.

Quantitative Differentiation Guide for 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine


Synthetic Accessibility: 3-Methyl Isomer Provides a Superior Anchor Point for Kinase-Directed Libraries

The 3-methyl group on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is strategically positioned para to the N-1 nitrogen, an electronic arrangement that facilitates regioselective functionalization at the C-7 position without requiring protecting-group manipulation, a common bottleneck with the 2-methyl isomer [1]. In the context of spleen tyrosine kinase (SYK) inhibitor programs, 3-substituted [1,6]naphthyridines served as the core template enabling rapid SAR expansion, whereas analogous 2-substituted variants required lengthier synthetic sequences to achieve comparable diversification [2].

Kinase inhibitor Scaffold functionalization Parallel synthesis

Physicochemical Differentiation: Lipophilicity and Solubility Profile Versus Unsubstituted Core

Introduction of a methyl group at the 3-position of the tetrahydro-1,6-naphthyridine core predictably increases lipophilicity. While experimental logD₇.₄ data for this exact compound are not publicly available, computational predictions (ACD/Labs Percepta) indicate a logD₇.₄ of 0.8 ± 0.3 for 3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, compared to 0.3 ± 0.3 for the unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridine [1]. This modest increase in lipophilicity can improve membrane permeability in cell-based assays while retaining sufficient aqueous solubility for in vitro profiling.

Lipophilicity Chromatographic retention Solubility

Biological Target Engagement: 3-Methyl Substitution Preserves Key Interactions in HIV-1 Integrase Allosteric Site

In a series of 5,6,7,8-tetrahydro-1,6-naphthyridine-based HIV-1 integrase allosteric inhibitors, the parent scaffold displayed an EC₅₀ of 0.8 nM against HIV-1 NL4-3 in MT-4 cells [1]. While the 3-methyl analog was not explicitly profiled, SAR studies revealed that small alkyl substituents at the 3-position are well tolerated and maintain sub-nanomolar potency, whereas larger substituents or substitution at the 2-position led to a >10-fold loss in potency [1]. This suggests that the 3-methyl congener is likely to retain the high potency of the lead series while offering opportunities for further optimization.

HIV-1 integrase Allosteric inhibitor Antiviral

When to Prioritize 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine in Your Procurement Pipeline


Kinase Inhibitor Library Design

Medicinal chemistry teams building focused libraries against SYK, Aurora kinase, or other oncology targets should select the 3-methyl isomer as the core scaffold. Its structural features support efficient parallel chemistry and have been validated in patent literature as a productive starting point for kinase inhibitor programs, as evidenced by its presence in key patent filings such as EP2504336B1 [1].

HIV-1 Integrase Allosteric Site Lead Expansion

For antiviral discovery groups optimizing HIV-1 integrase allosteric inhibitors (LEDGF/p75 site), the 3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a logical next step from the published parent series. The SAR indicates that small alkyl substituents at the 3-position preserve sub-nanomolar potency, making this compound a strategic purchase for hit-to-lead activities [2].

CNS Drug Discovery Programs Requiring Fine-Tuned Lipophilicity

Projects targeting CNS indications where a narrow lipophilicity window is essential for blood–brain barrier penetration can leverage the modest increase in logD provided by the 3-methyl substituent. This compound offers a calculated logD₇.₄ of ~0.8, which is within the desirable range for CNS drug candidates, unlike the more polar unsubstituted core [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.